4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide
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Overview
Description
4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a phenylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with 3-phenylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-methylpiperazine: A common building block in organic synthesis.
4-methylpiperazine: Another piperazine derivative with similar structural features.
3-phenylpiperazine: Shares the phenyl substitution on the piperazine ring
Uniqueness: 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6336-73-8 |
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Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-20-10-12-21(13-11-20)18(22)19-17-9-5-8-16(14-17)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,19,22) |
InChI Key |
UGRHPQGBLZANFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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